4-Methyl-3-(prop-2-en-1-yl)pyridine
Overview
Description
“4-Methyl-3-(prop-2-en-1-yl)pyridine” is a chemical compound that is part of the pyridine family . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves complex chemical reactions. For example, one method involves the condensation of advanced intermediate N-(3-guanidino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide with 3- . Another method involves the synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C10H13N . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, one study reported the catalytic protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation .Scientific Research Applications
Chemical and Structural Diversity of Pyridine Derivatives
Pyridine derivatives, including 4-Methyl-3-(prop-2-en-1-yl)pyridine, offer a fascinating variability in chemistry and properties, serving as crucial components in the development of complex compounds. They are known for their versatility as ligands in forming metal complexes, which have been studied for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities (Boča, Jameson, & Linert, 2011). This diversity underscores the compound's potential for application in materials science and coordination chemistry.
Role in Drug Metabolism and Pharmacokinetics
The metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes, which process a structurally diverse array of substances, highlights the importance of understanding the selectivity and potency of chemical inhibitors, including those derived from pyridine. This knowledge is crucial for predicting drug-drug interactions and enhancing the safety and efficacy of pharmacological treatments (Khojasteh et al., 2011).
Medicinal and Pharmaceutical Applications
Pyridine derivatives are prominent in medicinal chemistry due to their wide range of biological activities. These compounds are involved in numerous applications, from serving as the backbone for pharmaceuticals to their use in diagnostics and therapeutics. Their structural versatility allows for the development of novel drugs and biomarkers (Altaf et al., 2015).
Catalysis and Synthetic Chemistry
The synthesis of complex organic compounds often leverages the unique properties of pyridine derivatives. These compounds act as catalysts or intermediates in the creation of novel materials and chemicals, indicating a broad applicability in organic synthesis and industrial chemistry. The development of new synthetic pathways and the enhancement of reaction efficiencies are areas of significant interest, demonstrating the compound's utility in advancing chemical synthesis (Parmar, Vala, & Patel, 2023).
Chemosensing and Analytical Applications
Pyridine derivatives, including those related to this compound, are utilized in the development of chemosensors. These sensors are capable of detecting various ions and neutral species with high selectivity and sensitivity, which is essential for environmental monitoring, food safety, and clinical diagnostics (Abu-Taweel et al., 2022).
Future Directions
The future directions for “4-Methyl-3-(prop-2-en-1-yl)pyridine” could involve further exploration of its potential uses. For instance, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field . Additionally, the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, could be further explored .
properties
IUPAC Name |
4-methyl-3-prop-2-enylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-4-9-7-10-6-5-8(9)2/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOVBRFPNRHHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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